molecular formula C16H18ClFN2O2 B2428816 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide CAS No. 1795482-18-6

2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide

Cat. No. B2428816
M. Wt: 324.78
InChI Key: AETGXHCDLYTRGI-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide is a useful research compound. Its molecular formula is C16H18ClFN2O2 and its molecular weight is 324.78. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

This compound, along with its analogs, has been explored for its potential applications in the field of spectroscopy and quantum mechanics. Research has indicated that compounds with similar structures exhibit good light harvesting efficiency, making them viable candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity of these compounds suggests their utility in photovoltaic efficiency modeling, where they could enhance the efficiency of solar energy conversion systems. Molecular docking studies, aimed at understanding ligand interactions with proteins such as Cyclooxygenase 1 (COX1), have demonstrated significant binding affinities, suggesting potential for further biomedical applications (Mary et al., 2020).

Comparative Metabolism in Liver Microsomes

Although the direct study of 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide is not found, research on chloroacetamide herbicides provides insight into the metabolic pathways and liver microsome interactions of structurally related compounds. These studies are crucial for understanding the metabolic fate and potential toxicological aspects of similar chemical structures in human and rat models, contributing to the safe development of agricultural chemicals and their applications in enhancing crop production efficiency (Coleman et al., 2000).

Anti-inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives highlights the anti-inflammatory properties of compounds with similar structures. These findings suggest that derivatives of the original compound may hold therapeutic potential in treating inflammation-related disorders, pointing towards broader pharmacological applications (Sunder & Maleraju, 2013).

Thrombin Inhibition

Compounds structurally related to 2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide have been studied for their potent thrombin inhibitory effects. Such studies are essential in the development of new anticoagulant drugs that can prevent thrombosis, a leading cause of cardiovascular diseases. The detailed understanding of these compounds' interactions with thrombin opens up new avenues for therapeutic interventions against coagulation disorders (Lee et al., 2007).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2/c1-20-9-3-6-14(20)15(21)7-8-19-16(22)10-11-12(17)4-2-5-13(11)18/h2-6,9,15,21H,7-8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETGXHCDLYTRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide

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